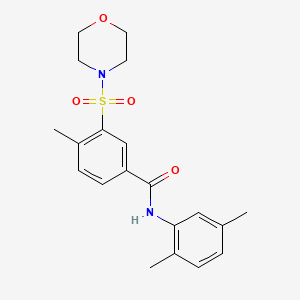![molecular formula C22H25N3O4 B3447383 N-[4-(acetylamino)phenyl]-1-(3-methoxybenzoyl)-4-piperidinecarboxamide](/img/structure/B3447383.png)
N-[4-(acetylamino)phenyl]-1-(3-methoxybenzoyl)-4-piperidinecarboxamide
説明
N-[4-(acetylamino)phenyl]-1-(3-methoxybenzoyl)-4-piperidinecarboxamide, also known as AM-404, is a synthetic compound that has gained significant attention in the field of pharmacology. It is a potent inhibitor of the endocannabinoid reuptake transporter, which plays a crucial role in regulating the activity of the endocannabinoid system. The endocannabinoid system is involved in various physiological processes, such as pain perception, appetite regulation, and immune function.
作用機序
N-[4-(acetylamino)phenyl]-1-(3-methoxybenzoyl)-4-piperidinecarboxamide acts as a potent inhibitor of the endocannabinoid reuptake transporter, which is responsible for the reuptake of the endocannabinoids anandamide and 2-arachidonoylglycerol. By inhibiting the reuptake of these endocannabinoids, N-[4-(acetylamino)phenyl]-1-(3-methoxybenzoyl)-4-piperidinecarboxamide increases their concentration in the synaptic cleft, leading to increased activation of cannabinoid receptors. This increased activation of cannabinoid receptors is thought to be responsible for the analgesic, anti-inflammatory, and neuroprotective effects of N-[4-(acetylamino)phenyl]-1-(3-methoxybenzoyl)-4-piperidinecarboxamide.
Biochemical and physiological effects:
N-[4-(acetylamino)phenyl]-1-(3-methoxybenzoyl)-4-piperidinecarboxamide has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the release of pro-inflammatory cytokines, such as TNF-α and IL-1β, and to increase the release of anti-inflammatory cytokines, such as IL-10. It has also been shown to reduce the expression of COX-2, an enzyme involved in the production of pro-inflammatory prostaglandins. In addition, N-[4-(acetylamino)phenyl]-1-(3-methoxybenzoyl)-4-piperidinecarboxamide has been shown to reduce the activation of microglia, immune cells in the brain that are involved in neuroinflammation.
実験室実験の利点と制限
N-[4-(acetylamino)phenyl]-1-(3-methoxybenzoyl)-4-piperidinecarboxamide has several advantages for lab experiments. It is a potent and selective inhibitor of the endocannabinoid reuptake transporter, which allows for precise control of the endocannabinoid system. It is also relatively stable and easy to handle. However, there are some limitations to its use in lab experiments. It has poor solubility in aqueous solutions, which can make it difficult to administer. In addition, its effects can be influenced by factors such as pH and temperature, which can make it difficult to interpret results.
将来の方向性
There are many potential future directions for research on N-[4-(acetylamino)phenyl]-1-(3-methoxybenzoyl)-4-piperidinecarboxamide. One area of interest is its potential use in the treatment of neuropathic pain. It has been shown to be effective in animal models of neuropathic pain, and further studies are needed to determine its potential efficacy in humans. Another area of interest is its potential use in the treatment of neurodegenerative diseases, such as Parkinson's disease. It has been shown to have neuroprotective effects in animal models of Parkinson's disease, and further studies are needed to determine its potential therapeutic use. Finally, there is potential for the development of new drugs based on the structure of N-[4-(acetylamino)phenyl]-1-(3-methoxybenzoyl)-4-piperidinecarboxamide, which could have improved pharmacological properties and therapeutic efficacy.
科学的研究の応用
N-[4-(acetylamino)phenyl]-1-(3-methoxybenzoyl)-4-piperidinecarboxamide has been extensively studied for its potential therapeutic applications. It has been shown to have analgesic, anti-inflammatory, and neuroprotective effects in various animal models. It has also been investigated for its potential use in the treatment of various neurological disorders, such as neuropathic pain, multiple sclerosis, and Parkinson's disease.
特性
IUPAC Name |
N-(4-acetamidophenyl)-1-(3-methoxybenzoyl)piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O4/c1-15(26)23-18-6-8-19(9-7-18)24-21(27)16-10-12-25(13-11-16)22(28)17-4-3-5-20(14-17)29-2/h3-9,14,16H,10-13H2,1-2H3,(H,23,26)(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBQKAJSEAJINJT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)C2CCN(CC2)C(=O)C3=CC(=CC=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-acetamidophenyl)-1-(3-methoxybenzoyl)piperidine-4-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[5-(3-pyridinyl)-1,3,4-thiadiazol-2-yl]-2-thiophenecarboxamide](/img/structure/B3447311.png)
![3-methyl-1-phenyl-N-(2-phenylethyl)-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B3447322.png)
![5-{[(1-methyl-1H-tetrazol-5-yl)thio]acetyl}-10,11-dihydro-5H-dibenzo[b,f]azepine](/img/structure/B3447332.png)


![9-{4-[(4-fluorobenzyl)oxy]-3-methoxyphenyl}-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione](/img/structure/B3447355.png)

![N-[4-(acetylamino)phenyl]-1-(2-thienylcarbonyl)-4-piperidinecarboxamide](/img/structure/B3447371.png)



![N-{2-[4-(4-Methoxy-phenyl)-piperazin-1-yl]-2-oxo-ethyl}-benzenesulfonamide](/img/structure/B3447396.png)

![4-(4-(3,4-dimethylphenyl)-5-{[2-oxo-2-(1-pyrrolidinyl)ethyl]thio}-4H-1,2,4-triazol-3-yl)pyridine](/img/structure/B3447401.png)